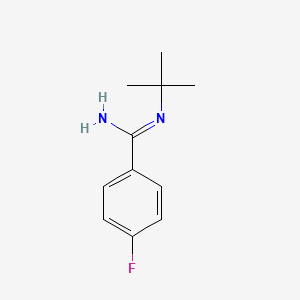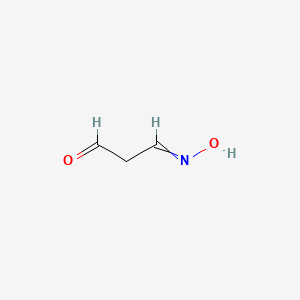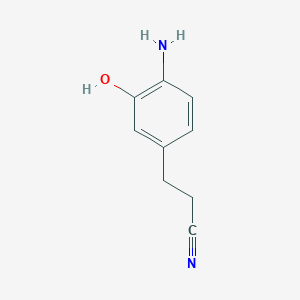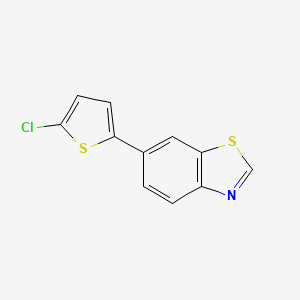![molecular formula C13H11NO3 B12522359 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide CAS No. 667916-34-9](/img/structure/B12522359.png)
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of two prop-2-yn-1-yloxy groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide typically involves the reaction of 3,5-dihydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the desired product. The reaction conditions generally include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis[(prop-2-yn-1-yl)oxy]benzoic acid
- 3,5-Bis[(prop-2-yn-1-yl)oxy]benzyl alcohol
- 3,5-Bis[(prop-2-yn-1-yl)oxy]benzaldehyde
Uniqueness
3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide is unique due to its benzamide core and the presence of two prop-2-yn-1-yloxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
667916-34-9 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
3,5-bis(prop-2-ynoxy)benzamide |
InChI |
InChI=1S/C13H11NO3/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h1-2,7-9H,5-6H2,(H2,14,15) |
InChI-Schlüssel |
MLFWKKNNDDCFPU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=CC(=C1)C(=O)N)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


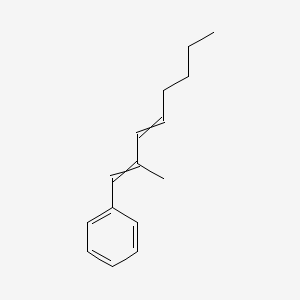
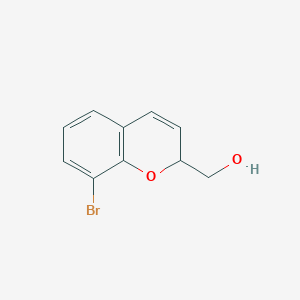
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
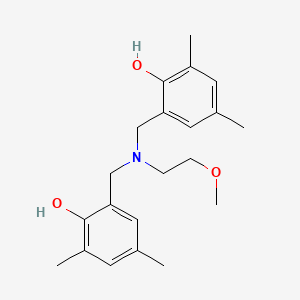
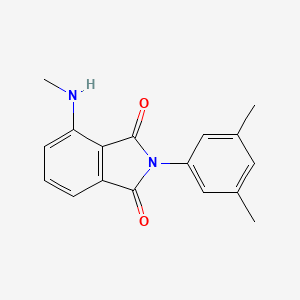
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
